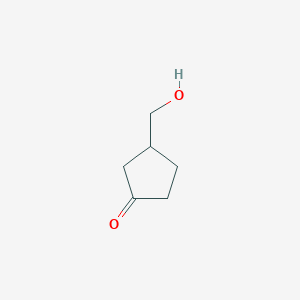

3-(HYDROXYMETHYL)CYCLOPENTAN-1-ONE

Description

Significance of Cyclopentanone (B42830) Derivatives in Organic Synthesis

Cyclopentanone and its derivatives are five-membered cyclic ketones that serve as versatile precursors in the synthesis of a wide range of organic molecules. wikipedia.org Their utility stems from the reactivity of the carbonyl group and the potential for functionalization at the α- and β-positions of the ring. These compounds are foundational to the synthesis of various natural products, pharmaceuticals, and fragrances, particularly those related to jasmine and jasmone. wikipedia.org

The cyclopentanone framework is a common motif in numerous biologically active compounds. For instance, it is a precursor to cyclopentamine, the pesticide pencycuron, and pentethylcyclanone. wikipedia.org Furthermore, cyclopentanone derivatives are instrumental in the construction of complex polycyclic systems, including cubane-1,4-dicarboxylate, which is a key intermediate in the synthesis of high-energy materials like heptanitrocubane and octanitrocubane. wikipedia.org The ability to undergo a variety of chemical transformations, such as enolate formation, aldol (B89426) condensations, and Michael additions, makes cyclopentanones indispensable tools for synthetic chemists. organic-chemistry.orgorganic-chemistry.org

Structural Features and Reactivity Context of 3-(Hydroxymethyl)cyclopentan-1-one

This compound is an organic compound with the molecular formula C₆H₁₀O₂. nih.gov Its structure consists of a five-membered cyclopentane (B165970) ring containing a ketone functional group at position 1 and a hydroxymethyl substituent at position 3. This unique arrangement of functional groups imparts a distinct reactivity profile to the molecule.

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations. The hydroxyl group can undergo oxidation to form a carboxylic acid or participate in substitution reactions. Conversely, the carbonyl group can be reduced to a secondary alcohol. The stereochemistry at the 3-position also introduces the possibility of diastereoselective and enantioselective reactions, making it a valuable chiral building block in asymmetric synthesis. The cyclopentane ring itself possesses less ring strain compared to smaller rings like cyclobutane, which contributes to its relative stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molar Mass | 114.14 g/mol |

| IUPAC Name | This compound |

This table summarizes key physicochemical properties of this compound.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a versatile intermediate in the synthesis of more complex and biologically active molecules. One significant area of investigation is its use in the preparation of prostaglandin (B15479496) analogues, which are potent bioactive lipids with diverse physiological effects.

Another major research avenue explores its role as a precursor for the synthesis of antiviral and anticancer agents. For instance, it has been utilized as an intermediate in the preparation of HIV chemokine CCR-5 receptor antagonists. chemfaces.com Additionally, derivatives of this compound have been investigated for their potential anti-inflammatory and antimicrobial activities. The compound's bifunctional nature allows for the construction of diverse molecular scaffolds, making it a valuable tool in drug discovery and development.

Table 2: Common Reactions of this compound

| Reaction Type | Reagents | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 3-Carboxycyclopentan-1-one |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 3-(Hydroxymethyl)cyclopentan-1-ol |

| Substitution | Various nucleophiles | Various substituted cyclopentanone derivatives |

This table outlines common chemical transformations that this compound can undergo.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDJASYMJNCZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Hydroxymethyl Cyclopentan 1 One

Established Synthetic Routes and Reaction Conditions

Morita-Baylis-Hillman Reaction for 3-(Hydroxymethyl)cyclopentan-1-one Synthesis.wikipedia.orgnrochemistry.com

The Morita-Baylis-Hillman (MBH) reaction is a prominent method for synthesizing this compound. wikipedia.org This carbon-carbon bond-forming reaction involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophile such as a tertiary amine or phosphine (B1218219). wikipedia.orgnrochemistry.com The resulting product is a highly functionalized molecule, and in the case of using an aldehyde as the electrophile, an allylic alcohol is formed. wikipedia.org A significant advantage of the MBH reaction is its atom economy, as it combines readily available starting materials under mild conditions without the need for transition metals. wikipedia.org

A practical application of the MBH reaction for this synthesis involves the reaction of 2-cyclopenten-1-one (B42074) with formalin (an aqueous solution of formaldehyde). organic-chemistry.org This specific application has been shown to be highly efficient, producing the desired this compound in excellent yields. The efficiency of this reaction is notably dependent on the solvent system used. organic-chemistry.org

Phosphine catalysts, such as tributylphosphine (B147548) and dimethylphenylphosphine, are instrumental in the Morita-Baylis-Hillman reaction for the synthesis of this compound. organic-chemistry.org The reaction mechanism is initiated by the nucleophilic addition of the phosphine to the activated alkene, which in this case is 2-cyclopenten-1-one. nih.govnih.gov This forms a zwitterionic intermediate that then reacts with the aldehyde (formaldehyde from formalin). nrochemistry.comyoutube.com Subsequent proton transfer and elimination of the catalyst yield the final product. nrochemistry.comyoutube.com Studies have shown that using 10 mol% of tributylphosphine in a specific solvent system can lead to a 97% yield in as little as 30 minutes. organic-chemistry.org Dimethylphenylphosphine has also been demonstrated to be an effective catalyst, achieving similar high yields. organic-chemistry.org

Table 1: Comparison of Phosphine Catalysts in Morita-Baylis-Hillman Reaction

| Catalyst | Reagents | Solvent System | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Tributylphosphine | 2-Cyclopenten-1-one, Formalin | MeOH–CHCl₃ | 97% | 30 minutes | organic-chemistry.org |

Hydroxymethylation of Cyclopentanone (B42830) Derivatives.benchchem.com

Another synthetic route to this compound is through the hydroxymethylation of cyclopentanone derivatives. This method involves the introduction of a hydroxymethyl group onto the cyclopentanone ring. One approach to achieve this is through the reduction of a related carboxylic acid or ester derivative. While specific examples for this compound are not detailed, similar transformations using reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF) are common in organic synthesis for converting ketones to alcohols. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent over-reduction or other side reactions.

Catalytic Conversion from Biomass-Derived Feedstocks (e.g., 5-Hydroxymethylfurfural).rsc.orgrsc.orgnih.gov

The conversion of biomass-derived compounds into valuable chemicals is a significant area of green chemistry. rsc.orgnih.gov 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from C6 sugars, can be catalytically converted to this compound. rsc.orgnih.gov This process typically involves hydrogenation and ring rearrangement reactions. rsc.orgnih.gov

Supported gold nanoparticles have demonstrated efficient catalytic performance for the ring rearrangement of HMF to 3-hydroxymethylcyclopentanone (HCPN). rsc.org The reaction leverages the selective hydrogenation capabilities of gold nanoparticles and the Lewis acid catalysis of the metal oxide support. rsc.org Among various supports, Nb₂O₅ has been found to be particularly effective, with Au/Nb₂O₅ catalysts achieving an 86% yield of HCPN. rsc.org

Non-noble metal-based catalysts have also been explored for this conversion. rsc.org Catalysts such as Cu-Al₂O₃ and Co-Al₂O₃ have shown high selectivity in the conversion of HMF in water. rsc.org Specifically, the Cu-Al₂O₃ catalyst can produce HCPN with a selectivity of 86%. rsc.org

Nickel-based catalysts, particularly Ni/Al₂O₃, are widely used in hydrogenation processes due to their effectiveness and lower cost compared to noble metals. researchgate.net In the context of converting biomass-derived feedstocks, Ni/Al₂O₃ catalysts can be employed for hydrogenation steps. While the direct conversion of HMF to this compound using only Ni/Al₂O₃ is part of broader research into HMF upgrading, the addition of a second metal can enhance performance. nih.govmdpi.com For instance, Ni-Pd/γ-Al₂O₃ catalysts have been studied for the hydrogenation of HMF, where the bimetallic system can influence product distribution. mdpi.com The specific activity and selectivity of Ni/Al₂O₃ catalysts in these complex transformations depend on factors like nickel loading and activation temperature. researchgate.net

Table 2: Catalytic Conversion of 5-Hydroxymethylfurfural to this compound

| Catalyst | Support | Yield of HCPN | Reaction Conditions | Reference |

|---|---|---|---|---|

| Au | Nb₂O₅ | 86% | Not specified | rsc.org |

Influence of Acid Additives on Selectivity

In certain synthetic transformations, the addition of acids can significantly influence the selectivity of the reaction, directing the pathway towards the desired product. For instance, in the context of ring-opening reactions of bicyclic systems, acid catalysis can play a crucial role. The reaction of a bicyclo[3.1.0]hexane derivative, possessing a doubly activated cyclopropane (B1198618) ring, with acetic acid and potassium acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO) yields the desired cyclopentane (B165970) adduct. tandfonline.com This process, which can be considered a homoconjugate addition, demonstrates the utility of acidic conditions in achieving specific bond cleavages and formations. tandfonline.com

The use of scandium triflate, a Lewis acid, has been shown to catalyze the dipolar cycloaddition of donor-acceptor cyclopropanes with vinyl ethers to produce highly functionalized cyclopentane products. thieme-connect.com This highlights the role of Lewis acids in activating the cyclopropane ring towards nucleophilic attack, thereby enabling the construction of the cyclopentane core. thieme-connect.com

Alternative Synthetic Approaches and Precursor Strategies

Beyond direct synthesis, alternative strategies often rely on the transformation of precursor molecules. These approaches can offer advantages in terms of stereocontrol and functional group compatibility.

Ring-Opening of Bicyclo[3.1.0]hexane Compounds

A prominent strategy for synthesizing substituted cyclopentanones involves the ring-opening of bicyclo[3.1.0]hexane systems. thieme-connect.comresearchgate.net These strained bicyclic compounds are valuable intermediates due to the inherent reactivity of the fused cyclopropane ring.

The cyclopropane ring in bicyclo[3.1.0]hexane derivatives can be activated by electron-withdrawing groups, making it susceptible to nucleophilic attack. thieme-connect.com This nucleophilic addition leads to the opening of the three-membered ring and the formation of a cyclopentane system. For example, the reaction of a bicyclo[3.1.0]hexane with acetic acid and potassium acetate proceeds via a nucleophilic attack on the activated cyclopropane ring. tandfonline.com The regioselectivity of this ring-opening is a key aspect, often influenced by the nature of the substituents on the bicyclic system. The use of lanthanide triflates, such as ytterbium triflate, can also catalyze the ring-opening of these cyclopropanes, generating a 1,3-dipolarophile that can undergo further reactions to form functionalized cyclopentanes. thieme-connect.com

Decarboxylation reactions provide another avenue for the synthesis of cyclopentanones from appropriate precursors. While direct base-catalyzed decarboxylation of a carboxylic acid on a bicyclo[3.1.0]hexane system to form this compound is not explicitly detailed in the provided context, the general principle of decarboxylation is a well-established synthetic tool. For instance, the ketonic decarboxylation of adipic acid to cyclopentanone can be achieved using catalytic amounts of a weak base like sodium carbonate. organic-chemistry.orgyoutube.com This reaction proceeds through a mechanism involving decarboxylation and subsequent nucleophilic attack. organic-chemistry.org A similar principle, demethoxycarbonylation, can be applied to cyclopentane derivatives. For example, an acetate-substituted cyclopentane can be converted to the corresponding ketone by treatment with sodium chloride in wet dimethylsulfoxide at elevated temperatures. tandfonline.com This process effectively removes a carboxyl group equivalent, leading to the desired ketone functionality.

Catalyzed Cyclopropanation of Alpha-Diazo-Beta-Ketoesters

The intramolecular cyclopropanation of α-diazo-β-ketoesters is a powerful method for constructing bicyclo[3.1.0]hexane systems, which can then serve as precursors to cyclopentanone derivatives. This reaction is often catalyzed by transition metals, most notably rhodium and copper complexes. nih.govnih.gov The choice of catalyst and ligand can significantly influence the efficiency and stereoselectivity of the cyclopropanation. nih.gov For instance, rhodium catalysts with sterically demanding carboxylate ligands, such as triphenylacetate, have been shown to favor cyclopropanation over competing side reactions like β-hydride elimination and impart high diastereoselectivity. nih.gov The resulting bicyclic products, containing a ketone and other functional groups, are versatile intermediates for further synthetic transformations. nih.gov These transformations can include the ring-opening strategies discussed previously to ultimately afford substituted cyclopentanones.

Industrial Production Considerations and Scalability of Synthesis

The industrial production of specialty chemicals like this compound requires synthetic routes that are not only efficient but also scalable and cost-effective. rsc.org While specific industrial processes for this compound are not detailed in the provided search results, general principles of scalable synthesis can be applied.

The conversion of biomass-derived feedstocks into valuable chemical intermediates is a key area of research with industrial relevance. researchgate.net For instance, the catalytic conversion of 5-(hydroxymethyl)furfural (HMF), a platform chemical derived from biomass, to 3-(hydroxymethyl)cyclopentanone (HCPN) has been reported. researchgate.net The development of robust and reusable catalysts is crucial for the economic viability of such processes.

The scalability of a synthetic route is also dependent on the safety and handling of reagents and intermediates. For example, while diazo compounds are powerful reagents for cyclopropanation, their potential instability can pose challenges on an industrial scale. mdpi.com Therefore, developing catalytic systems that can operate under mild conditions and with high turnover numbers is a primary goal. utdallas.edu

The table below summarizes key aspects of the synthetic methodologies discussed:

| Synthetic Approach | Key Transformation | Catalyst/Reagent Example | Advantages | Reference |

| Acid-Influenced Ring Opening | Nucleophilic addition to bicyclo[3.1.0]hexane | Acetic acid, Scandium triflate | Control of selectivity, formation of functionalized products | thieme-connect.com, tandfonline.com |

| Nucleophilic Ring Opening | Attack of a nucleophile on an activated cyclopropane | Acetic acid/Potassium acetate | Access to functionalized cyclopentanes | tandfonline.com |

| Decarboxylation | Removal of a carboxyl group | Sodium chloride in wet DMSO | Formation of the ketone functionality | tandfonline.com |

| Catalyzed Cyclopropanation | Intramolecular reaction of α-diazo-β-ketoesters | Rhodium(II) triphenylacetate | High diastereoselectivity, creation of bicyclic precursors | nih.gov |

| Biomass Conversion | Catalytic conversion of HMF | Not specified | Use of renewable feedstocks | researchgate.net |

Chemical Reactivity and Transformation Studies of 3 Hydroxymethyl Cyclopentan 1 One

Oxidation Reactions of the Hydroxymethyl Moiety

The primary alcohol in the hydroxymethyl group of 3-(hydroxymethyl)cyclopentan-1-one can undergo oxidation to yield a carboxylic acid.

The oxidation of the hydroxymethyl group leads to the formation of 3-(carboxymethyl)cyclopentan-1-one. This transformation involves the conversion of the -CH₂OH group into a -COOH group. Strong oxidizing agents are typically required to carry this process to completion, bypassing the intermediate aldehyde stage. masterorganicchemistry.com

Several strong oxidizing agents can be employed to convert primary alcohols to carboxylic acids. masterorganicchemistry.comchemistrysteps.com Among the most common are potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). libretexts.org

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent that can efficiently oxidize primary alcohols to carboxylic acids. chemistrysteps.comwikipedia.org The reaction is often conducted in an aqueous solution, which can be alkaline, acidic, or neutral. wikipedia.org For the reaction to proceed effectively, the alcohol should have some solubility in the aqueous medium, which can be aided by using a co-solvent like dioxane or acetone (B3395972). wikipedia.org

Chromium Trioxide (CrO₃): When used in the presence of aqueous sulfuric acid, chromium trioxide forms chromic acid (H₂CrO₄), also known as the Jones reagent. chemistrysteps.comwikipedia.org This reagent is a strong oxidant that converts primary alcohols into carboxylic acids. libretexts.orgwikipedia.org The reaction is typically carried out in acetone as the solvent. A significant drawback of chromium-based reagents is their toxicity and the generation of hazardous chromium waste. wikipedia.orgmasterorganicchemistry.com

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution | 3-(Carboxymethyl)cyclopentan-1-one |

| Chromium Trioxide (CrO₃) / H₂SO₄ | Acetone | 3-(Carboxymethyl)cyclopentan-1-one |

Reduction Reactions of the Carbonyl Group

The ketone's carbonyl group in this compound is susceptible to reduction, which results in the formation of a secondary alcohol.

Reduction of the carbonyl group in this compound yields 3-(hydroxymethyl)cyclopentanol (B1162685). researchgate.net This reaction converts the C=O group into a CH-OH group, resulting in a diol.

The reduction of the prochiral ketone in this compound can lead to the formation of two diastereomers (cis and trans) of 3-(hydroxymethyl)cyclopentanol. The stereochemical outcome of the reduction can be influenced by several factors, including the choice of reducing agent and reaction conditions. scielo.brvub.ac.be For substituted cyclopentanones, the stereoselectivity of hydride reduction is influenced by the existing substituent on the ring. scielo.br The approach of the hydride reagent can occur from either the same face (syn-addition) or the opposite face (anti-addition) as the hydroxymethyl group. Studies on substituted cyclopentanones have shown that the addition of hydride reagents can be controlled to favor one diastereomer over the other. nih.gov The use of chelating agents, such as cerium trichloride (B1173362) (CeCl₃) in conjunction with sodium borohydride (B1222165) (the Luche reduction), can alter the stereoselectivity of the reduction by coordinating with the hydroxyl group and directing the hydride attack. scielo.br

The most common hydride-donating reagents for the reduction of ketones are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org

Sodium Borohydride (NaBH₄): This is a selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.comquora.com It is less reactive than LiAlH₄ and is often used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.com The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. chemistrysteps.comquora.com It reduces ketones to secondary alcohols. quora.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide. chemistrysteps.com

| Reducing Agent | Typical Solvents | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 3-(Hydroxymethyl)cyclopentanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by H₂O workup) | 3-(Hydroxymethyl)cyclopentanol |

Substitution Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group of this compound is a key functional group that readily participates in substitution reactions. This reactivity allows for the synthesis of a diverse array of substituted cyclopentanone (B42830) derivatives.

Formation of Substituted Cyclopentanone Derivatives

The substitution of the hydroxyl group in this compound with various nucleophiles leads to the formation of a wide range of substituted cyclopentanone derivatives. These reactions are fundamental in organic synthesis, providing pathways to more complex molecules. For instance, the reaction with appropriate nucleophiles can yield products with modified side chains, which can be crucial for altering the biological activity or physical properties of the parent compound. These derivatives are valuable as intermediates in the synthesis of various organic compounds, including pharmaceuticals and fragrances. google.comgoogle.com

A notable application of this reactivity is in the synthesis of methyl epijasmonate, where this compound serves as a key precursor. chemfaces.com The synthesis involves the transformation of the hydroxymethyl group as a critical step. chemfaces.com

Table 1: Examples of Substituted Cyclopentanone Derivatives from this compound

| Derivative Name | Reactant/Reagent | Reaction Type | Reference |

| 3-(Carboxymethyl)cyclopentan-1-one | Oxidizing agents (e.g., KMnO4, CrO3) | Oxidation | |

| 3-(Hydroxymethyl)cyclopentanol | Reducing agents (e.g., NaBH4, LiAlH4) | Reduction | |

| (1S,3S)-3-(Hydroxymethyl)cyclopentyl acetate (B1210297) | Acetic anhydride/Pyridine | Acylation | N/A |

| 1-[cis-3-(Hydroxymethyl)cyclobutyl]uracil | Uracil derivative | Nucleophilic Substitution | rsc.org |

This table is for illustrative purposes and may not be exhaustive.

Nucleophilic Substitution Mechanisms

The substitution reactions at the hydroxymethyl group can proceed through different nucleophilic substitution mechanisms, primarily SN1 and SN2, depending on the reaction conditions and the nature of the substrate and nucleophile. masterorganicchemistry.comsavemyexams.com

In an SN1 (Substitution Nucleophilic Unimolecular) reaction, the process is typically a two-step mechanism. savemyexams.comlibretexts.org The first step, which is the rate-determining step, involves the loss of the leaving group (in this case, the hydroxyl group, which is a poor leaving group and would need to be protonated first to form a good leaving group, H₂O) to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The second step is the rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

Conversely, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. savemyexams.com This results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. savemyexams.com

The choice between the SN1 and SN2 pathway is influenced by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.org For a primary alcohol like this compound, the SN2 mechanism is generally favored, especially with a strong nucleophile. However, under conditions that favor carbocation formation (e.g., acidic medium and a weak nucleophile), an SN1 pathway may become competitive.

Other Key Reaction Types and Their Mechanistic Investigations

Beyond substitution reactions, this compound and its derivatives are involved in other significant chemical transformations.

Catalytic Activity in Hydration of Ketones and Esters

While this compound itself is not typically a catalyst, its derivatives can be involved in catalytic processes. More broadly, the hydration of ketones and esters is a fundamental reaction in organic chemistry. For instance, the direct hydration of cyclopentene (B43876) to produce cyclopentanol (B49286) can be effectively catalyzed by strong acidic cation exchange resins. researchgate.net This highlights the importance of catalytic hydration in the synthesis of cyclic alcohols. The study of such reactions provides insights into the mechanisms of acid and base catalysis.

Formation of Covalent Bonds with Specific Reagents (e.g., LiH)

The formation of covalent bonds is a fundamental concept in chemistry, involving the sharing of electrons between atoms. youtube.com In the context of this compound, its functional groups can react with various reagents to form new covalent bonds. For example, the reaction with a strong base or a reducing agent like Lithium Hydride (LiH) would involve the formation of new covalent bonds. While specific studies on the reaction of this compound with LiH are not detailed in the provided context, it is expected that the hydride would act as a nucleophile, potentially reducing the ketone to a secondary alcohol or deprotonating the hydroxyl group. The nature of the resulting bond would be a polar covalent bond, where the electrons are shared unequally between the atoms due to differences in electronegativity. libretexts.org

Applications of 3 Hydroxymethyl Cyclopentan 1 One in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

3-(Hydroxymethyl)cyclopentan-1-one's utility as an intermediate stems from its bifunctional nature, possessing both a ketone and a primary alcohol. This allows for a variety of chemical transformations, such as oxidation of the hydroxymethyl group to a carboxylic acid, reduction of the carbonyl group to a hydroxyl group, and substitution reactions at the hydroxymethyl position. These reactions enable chemists to elaborate the cyclopentane (B165970) core into more complex structures. One common method for its synthesis is the Morita-Baylis-Hillman reaction, which involves the reaction of 2-cyclopenten-1-one (B42074) with formalin.

Building Block for Biologically Active Compounds

The structural features of this compound make it an ideal building block for the synthesis of biologically active compounds. Its ability to form derivatives allows for the creation of molecules that can interact with specific biological targets, leading to the development of new therapeutic agents.

Precursor for Carbocyclic Nucleosides

A significant application of this compound is its role as a precursor in the synthesis of carbocyclic nucleosides. nih.govelsevierpure.com These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane or cyclohexane (B81311) ring. This structural modification can confer enhanced stability against enzymatic degradation and can lead to potent antiviral and antineoplastic activities. nih.govnih.gov

A key intermediate in the synthesis of certain carbocyclic nucleosides is (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane. acs.org Efficient synthetic routes to this compound and its stereoisomers have been developed, often starting from readily available chiral precursors like L-aspartic acid. nih.gov This amino alcohol serves as a crucial component for constructing nucleoside analogs with potential antiviral and anticancer properties. nih.govacs.org

Chemoenzymatic methods offer an efficient and stereoselective approach to the synthesis of carbocyclic nucleosides. nih.govconicet.gov.ar These strategies often employ enzymes for key transformations, taking advantage of their high specificity to control the stereochemistry of the final product. For example, a chemoenzymatic approach has been used to produce (1R,3R)-3-hydroxycyclopentanemethanol, a key intermediate for the synthesis of carbocyclic-ddA, a potent antiviral agent against hepatitis B. nih.gov This process utilized an enoate reductase to catalyze the stereoselective reduction of a cyclopentenone derivative. nih.gov

The carbocyclic nucleosides derived from this compound and its analogs have shown promise as antiviral agents. nih.gov By mimicking natural nucleosides, these compounds can interfere with viral replication processes. For instance, carbocyclic analogues of adenosine, inosine, and uridine (B1682114) have been synthesized and evaluated for their activity against various DNA and RNA viruses. nih.gov Furthermore, derivatives of this class of compounds are being investigated as potential HIV chemokine CCR-5 receptor antagonists. chemfaces.com

Precursor for Methyl Epijasmonate Synthesis

This compound also serves as a precursor for the stereoselective synthesis of methyl epijasmonate. chemfaces.com This synthesis involves a key intramolecular alkylation step to form a thermodynamically stable oxahydrindanone intermediate. chemfaces.com

Intermediates for HIV Chemokine CCR-5 Receptor Antagonists

Scientific research has identified this compound and its derivatives as crucial intermediates in the synthesis of HIV chemokine CCR-5 receptor antagonists. chemfaces.com The C-C chemokine receptor type 5 (CCR5) is a key co-receptor used by the most common strains of HIV to enter host cells. nih.govnih.gov Antagonists that block this receptor can effectively inhibit viral entry, a critical step in the HIV life cycle. nih.govnih.gov

A patented process outlines the preparation of 3-(hydroxymethyl)cyclopentanone compounds for this purpose. chemfaces.com The method involves the ring-opening of a bicyclic precursor, a (1-alkoxycarbonyl-2-oxo)-trans-bicyclo[3.1.0]hexane compound, through the addition of a nucleophile. chemfaces.com This is followed by decarboxylation to yield the desired 2-alkoxycarbonyl-3-(Nu-methyl)-cyclopentanone, where "Nu" represents the added nucleophilic group. chemfaces.com This synthetic pathway highlights the utility of the cyclopentanone (B42830) framework in constructing molecules designed to interact with specific biological targets like the CCR5 receptor. chemfaces.com

Compounds with Potential Anti-inflammatory Activity (in vitro studies)

While direct in vitro studies on the anti-inflammatory activity of this compound are not extensively detailed in the provided search results, the broader class of cyclopentenone-containing compounds has shown promise in this area. For instance, a novel fused-cyclopentenone phosphonate (B1237965) demonstrated the ability to reduce pro-inflammatory cytokines and chemokines in LPS-activated macrophages. nih.gov This suggests that the cyclopentenone scaffold can be a valuable pharmacophore for developing new anti-inflammatory agents.

In vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, are commonly used to assess the anti-inflammatory potential of chemical compounds. nih.govmdpi.com These models allow researchers to measure the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com The investigation of this compound and its derivatives within these established in vitro assays could reveal their specific anti-inflammatory capabilities.

Role in Pharmaceutical and Agrochemical Development

The utility of this compound extends to the broader fields of pharmaceutical and agrochemical development, where it serves as a versatile starting material. In the pharmaceutical industry, its structural features are leveraged to build more complex molecules with potential therapeutic applications. Its role as a precursor for HIV chemokine CCR-5 receptor antagonists is a prime example of its importance in medicinal chemistry. chemfaces.com

In the context of agrochemicals, while specific applications for this compound are not explicitly detailed, the related compound methyl epijasmonate, for which 3-hydroxymethylcyclopentanone is a precursor, is known to be involved in plant defense mechanisms. chemfaces.com This connection suggests a potential avenue for the development of new plant-protecting agents.

Contributions to Fine Chemicals and Specialty Materials Production

The chemical reactivity of this compound makes it a valuable component in the production of fine chemicals and specialty materials. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound's ability to undergo various transformations allows for its incorporation into a diverse range of high-value products.

Precursor in Biomass Conversion and Sustainable Chemistry Initiatives

In the pursuit of sustainable chemical production, this compound has emerged as a key platform chemical derived from biomass. nih.govresearchgate.net Specifically, it can be produced from the catalytic conversion of 5-(hydroxymethyl)furfural (HMF), a compound readily obtained from the dehydration of sugars found in lignocellulosic biomass. nih.govacs.org This bio-based production route offers a renewable alternative to petroleum-based processes. nih.gov

Production of Fuel Precursors

Research has demonstrated the potential of this compound and its parent compound, cyclopentanone, as raw materials for the production of biofuel precursors. iaea.org The aldol (B89426) condensation of cyclopentanone with biomass-derived furfural (B47365) or HMF can yield C15 and C17 molecules, which after subsequent hydrogenation and hydrodeoxygenation, can be converted into diesel or jet fuels. iaea.org This process is highly selective, achieving high yields of the desired products. iaea.org Furthermore, cyclopentanone itself, derived from furfural, is a key intermediate in the synthesis of high-density aviation biofuels. researchgate.netnih.gov

Synthesis of Polymeric Materials and Surfactants

The potential applications of this compound and its derivatives extend to the synthesis of polymeric materials and surfactants. While direct synthesis of these materials from this compound is not extensively documented in the provided results, the broader platform of biomass-derived chemicals is being actively explored for the production of renewable polymers and surfactants. The functional groups present in this compound, the hydroxyl and carbonyl groups, provide reactive sites for polymerization and for the attachment of hydrophilic and hydrophobic moieties required for surfactant properties.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(hydroxymethyl)cyclopentan-1-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the hydroxymethyl group (-CH₂OH) is expected to show a characteristic signal, typically a triplet, in the range of δ 3.5–4.0 ppm due to coupling with the adjacent protons on the cyclopentane (B165970) ring. The presence of the ketone carbonyl (C=O) group influences the chemical shifts of nearby protons, causing them to be deshielded.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms. The carbonyl carbon of the ketone will appear at a significantly downfield chemical shift, typically in the range of 200-220 ppm. The carbon of the hydroxymethyl group will resonate at a chemical shift characteristic for a carbon singly bonded to an oxygen atom, while the other cyclopentane ring carbons will have distinct signals in the aliphatic region.

Predicted ¹H and ¹³C NMR data can provide a reference for experimental verification.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound (C₆H₁₀O₂, MW: 114.14 g/mol ). nih.gov Common fragmentation patterns may include the loss of a water molecule (H₂O) or a carbonyl group (CO), providing further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming the molecular formula.

| Property | Value | Source |

| Molecular Weight | 114.14 g/mol | PubChem nih.gov |

| Exact Mass | 114.068079557 Da | PubChem nih.gov |

| Molecular Formula | C₆H₁₀O₂ | PubChem nih.gov |

While standard UV-Vis spectroscopy is of limited use for the structural elucidation of this compound due to the absence of extensive chromophores, circular dichroism (CD) spectroscopy is a valuable technique for studying its stereoisomers. trinity.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. trinity.edu Since this compound possesses a chiral center at the 3-position of the cyclopentanone (B42830) ring, its enantiomers will exhibit mirror-image CD spectra. This technique is particularly useful for determining the enantiomeric purity and absolute configuration of the separated stereoisomers. trinity.edu The CD spectrum serves as a unique "fingerprint" for a specific enantiomer. trinity.edu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and purity analysis of this compound. ambeed.combldpharm.com By selecting an appropriate stationary phase (e.g., a chiral column for enantiomeric separation) and mobile phase, it is possible to separate the compound from starting materials, byproducts, and its enantiomer. The purity of the collected fractions can be determined by analyzing the peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique used to identify and quantify volatile and semi-volatile related compounds in a sample of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the individual compounds by comparing them to spectral libraries. This method is particularly useful for detecting and identifying impurities and related substances that may be present in the sample.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. The application of UPLC is critical for the rapid analysis of reaction mixtures, purity assessment of this compound, and for monitoring its stability.

While a specific UPLC method for this compound is not extensively documented in publicly available literature, a reliable method can be extrapolated from established protocols for similar small, polar molecules and related cyclopentanone derivatives. sielc.com A reverse-phase UPLC method is generally suitable for the analysis of this compound.

A typical UPLC system for the analysis of this compound would consist of a C18 column with small particle size (e.g., 1.7 µm). The mobile phase would likely be a gradient of an aqueous component (such as water with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from any impurities or by-products. Detection is commonly performed using a photodiode array (PDA) detector.

Illustrative UPLC Method Parameters:

| Parameter | Value |

| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 210 nm |

Illustrative Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.0 | 95 | 5 |

This method would be expected to yield a sharp, well-defined peak for this compound, with a retention time that is characteristic of the compound under these specific conditions. The high efficiency of UPLC allows for very short analysis times, often under five minutes, making it a valuable tool for high-throughput screening and quality control.

Advanced Characterization for Stereochemical Analysis

The presence of a chiral center at the 3-position of the cyclopentanone ring in this compound means that it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(hydroxymethyl)cyclopentan-1-one and (S)-3-(hydroxymethyl)cyclopentan-1-one. The determination of the stereochemical purity and the absolute configuration of these enantiomers requires advanced characterization techniques.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including ketones and alcohols. windows.net

For the separation of the enantiomers of this compound, a column such as a Lux Cellulose-2 or a Chiralpak AD-H would be a suitable choice. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The relative proportions of these solvents are optimized to achieve the best separation (resolution) between the enantiomeric peaks.

Illustrative Chiral HPLC Separation Data:

| Enantiomer | Retention Time (min) |

| (R)-3-(hydroxymethyl)cyclopentan-1-one | 12.5 |

| (S)-3-(hydroxymethyl)cyclopentan-1-one | 15.2 |

| Note: These are hypothetical retention times for illustrative purposes. |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum is unique for each enantiomer and is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously determined. nih.gov VCD can also be used to determine the enantiomeric excess of a sample. rsc.org

The combination of chiral HPLC for determining the enantiomeric ratio and VCD for assigning the absolute configuration provides a comprehensive stereochemical characterization of this compound.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure forms of 3-(hydroxymethyl)cyclopentan-1-one is a primary focus of current and future research. The development of novel stereoselective synthetic pathways is critical for accessing specific stereoisomers, which are often required for the synthesis of biologically active molecules. Key areas of investigation include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. These methods aim to provide high enantiomeric excess, which is a measure of the purity of a chiral substance.

Recent studies have explored the use of various chiral starting materials and reagents to induce stereoselectivity. For instance, the use of chiral pool starting materials, which are naturally occurring enantiomerically pure compounds, offers a straightforward approach to obtaining the desired stereoisomer. Furthermore, the development of new chiral ligands for metal-catalyzed asymmetric reactions is an active area of research that holds promise for the efficient synthesis of enantiopure this compound.

Exploration of New Catalytic Systems for Sustainable Production

The principles of green chemistry are increasingly influencing the development of synthetic routes to this compound. Future research will likely emphasize the exploration of new catalytic systems that offer sustainable and environmentally benign production methods. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and improving cost-effectiveness.

Biocatalysis, employing enzymes to catalyze chemical transformations, is another promising avenue for the sustainable production of this compound. Enzymes can operate under mild reaction conditions, such as ambient temperature and pressure, and often exhibit high chemo-, regio-, and stereoselectivity. The use of immobilized enzymes in continuous flow reactors represents an emerging trend that could lead to highly efficient and scalable manufacturing processes.

Advanced Applications in Medicinal Chemistry and Materials Science

While this compound is already recognized for its role in the synthesis of prostaglandins (B1171923) and other biologically active compounds, future research is expected to uncover advanced applications in medicinal chemistry. Its cyclopentane (B165970) core is a common motif in many natural products and pharmaceuticals, making it an attractive scaffold for the design and synthesis of new therapeutic agents. The exploration of novel derivatives of this compound could lead to the discovery of compounds with unique pharmacological profiles.

In the realm of materials science, the functional groups of this compound, a ketone and a primary alcohol, provide reactive handles for polymerization and modification of materials. Research in this area may focus on incorporating this cyclopentanone (B42830) derivative into polymer backbones to create novel materials with tailored thermal, mechanical, and optical properties. The chirality of the molecule could also be exploited to produce materials with unique chiroptical properties.

In-depth Mechanistic Studies of its Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the chemical transformations of this compound is essential for optimizing existing synthetic methods and developing new ones. Future research will likely involve in-depth mechanistic studies using a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and spectroscopic methods.

For example, elucidating the transition states and intermediates in the catalytic cycles of its synthesis will provide valuable insights for the design of more efficient catalysts. Similarly, understanding the mechanisms of its various functional group transformations will enable chemists to better control the selectivity and yield of their reactions, leading to more efficient and predictable synthetic outcomes.

Integrated Computational and Experimental Approaches for Design and Prediction

The integration of computational modeling and experimental studies is an emerging trend that is expected to accelerate research and development related to this compound. Computational tools, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the reactivity, selectivity, and properties of the molecule and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(hydroxymethyl)cyclopentan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydroxymethylation of cyclopentanone derivatives . For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at controlled temperatures (e.g., 0–25°C) has been used for selective reduction of ketones to alcohols in structurally similar systems . Optimize reaction stoichiometry and solvent polarity to minimize side reactions like over-reduction or esterification. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- Methodological Answer :

- ¹H NMR : The hydroxymethyl group (-CH₂OH) typically appears as a triplet (δ 3.5–4.0 ppm) coupled with the adjacent cyclopentane protons. The ketone carbonyl (C=O) does not directly split protons but deshields nearby CH₂ groups.

- IR : A strong absorption band near 3400 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch) confirms functional groups.

- MS : Molecular ion peaks at m/z corresponding to C₆H₁₀O₂ (MW 114.14) and fragmentation patterns (e.g., loss of H₂O or CO) aid identification. Compare with NIST reference data for cyclopentanone derivatives .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound’s secondary alcohol and ketone groups make it prone to oxidation and hygroscopicity. Store under inert gas (N₂/Ar) at −20°C in amber vials. Use molecular sieves to prevent moisture absorption. Monitor purity via HPLC or GC-MS periodically .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC or OD-H) and isocratic elution (hexane:isopropanol 90:10). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in organic solvents can separate enantiomers via selective esterification . Confirm enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents.

Q. What computational models predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate the compound’s reactivity with cytochrome P450 enzymes. Focus on hydroxylation sites (C-3 or C-5) and potential ketone reduction. Validate predictions using in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The hydroxymethyl group introduces steric hindrance near the ketone, slowing nucleophilic attack. Electron-withdrawing substituents on the cyclopentane ring (e.g., halogens) can activate the carbonyl. Test reactivity using Grignard reagents (e.g., MeMgBr) in THF and monitor via in situ FTIR .

Q. What contradictions exist in reported toxicity data for cyclopentanone derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in LD₅₀ values may arise from differences in animal models or impurity profiles. Conduct Ames tests and in vivo acute toxicity studies with rigorously purified samples. Cross-reference data with structurally validated analogs (e.g., 2-hydroxycyclopentenone derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.